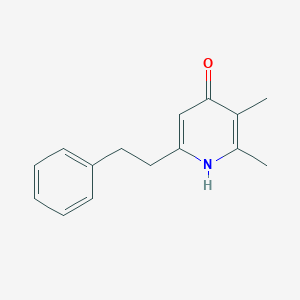
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 2,3-dimethylpyridine and 2-phenylethyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridinone ring to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinone derivatives.
科学的研究の応用
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyridine: A simpler analog without the phenylethyl group.
2-Phenylethylamine: A compound with a similar side chain but different core structure.
4-Pyridone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
64840-78-4 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
2,3-dimethyl-6-(2-phenylethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-11-12(2)16-14(10-15(11)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
InChIキー |
IWPMRLLHYUBOCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=CC1=O)CCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


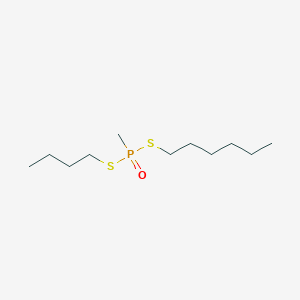
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
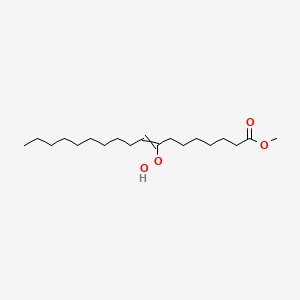
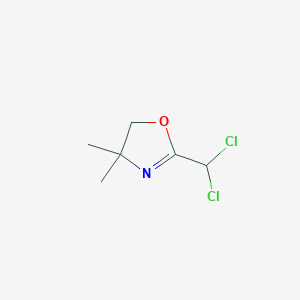
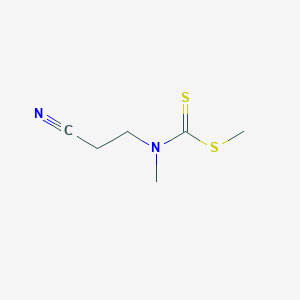
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
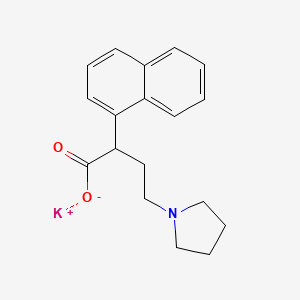
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
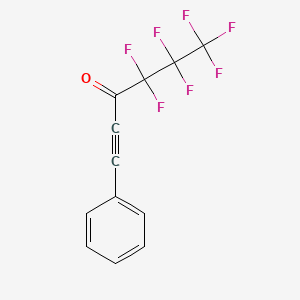

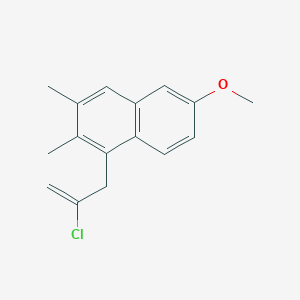
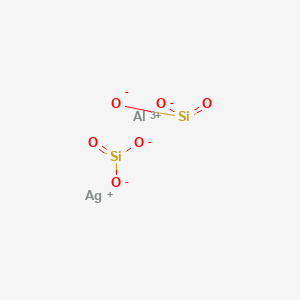
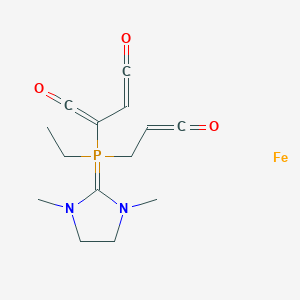
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
